5-Hydroxy-6,6-dimethylpiperidin-2-one
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Overview
Description
5-Hydroxy-6,6-dimethylpiperidin-2-one is a chemical compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. It is of significant interest in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,6-dimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often include the removal of metalation groups, dehydroxylation, and pyridine reduction in a single step .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6,6-dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-6,6-dimethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6,6-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-methylpiperidin-2-one: Similar in structure but with a methyl group at the 1-position.
6,6-Dimethylpiperidin-2-one: Lacks the hydroxy group at the 5-position.
5-Hydroxy-2-piperidone: Similar but without the dimethyl groups at the 6-position.
Uniqueness
5-Hydroxy-6,6-dimethylpiperidin-2-one is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-6,6-dimethylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)5(9)3-4-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXOIEQPESTLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(=O)N1)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-14-2 |
Source
|
Record name | 5-hydroxy-6,6-dimethylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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